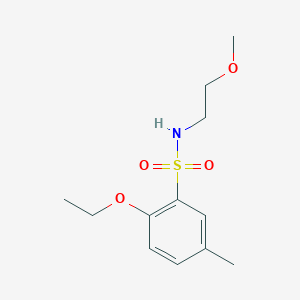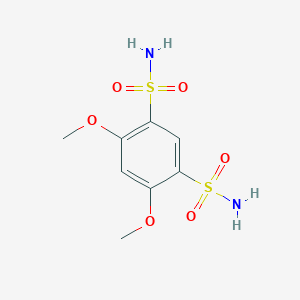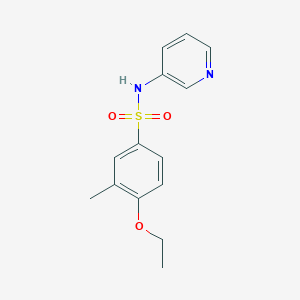![molecular formula C16H23NO4S B245626 Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions. In
作用機序
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing its internalization. This leads to the depletion of norepinephrine in the noradrenergic neurons, which eventually results in their degeneration. The mechanism of action of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 2.
Biochemical and physiological effects:
The administration of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate leads to a selective depletion of norepinephrine in the noradrenergic neurons, without affecting other neurotransmitter systems. This results in a range of biochemical and physiological effects, including changes in behavior, cognition, and physiology. For example, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been shown to induce hyperactivity, anxiety-like behavior, and impaired learning and memory in animal models. It has also been shown to affect cardiovascular function, thermoregulation, and immune function.
実験室実験の利点と制限
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has several advantages as a research tool. It is a selective neurotoxin that targets noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a well-characterized mechanism of action. However, there are also some limitations to the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in lab experiments. For example, the depletion of norepinephrine is not complete, and there may be compensatory changes in other neurotransmitter systems. The effects of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate may also vary depending on the dose, route of administration, and timing of the treatment.
将来の方向性
There are several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research. One direction is to investigate the role of the noradrenergic system in other neurological and psychiatric disorders, such as depression, anxiety disorders, and schizophrenia. Another direction is to investigate the potential therapeutic applications of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the administration protocol of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, and to better understand the compensatory changes in other neurotransmitter systems that may occur after noradrenergic denervation.
Conclusion:
In conclusion, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has a well-characterized mechanism of action, and has several advantages and limitations as a research tool. There are also several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research, including the investigation of its role in other neurological and psychiatric disorders, and the exploration of its potential therapeutic applications.
合成法
The synthesis of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate involves the reaction of 3,4-dimethylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate as a white solid, which can be purified by recrystallization or chromatography. The chemical structure of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 1.
科学的研究の応用
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to induce selective lesions in the noradrenergic neurons in animal models, and to study the effects of noradrenergic denervation on behavior, cognition, and physiology. Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has also been used to investigate the role of the noradrenergic system in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C16H23NO4S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
ethyl 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-4-21-16(18)14-7-9-17(10-8-14)22(19,20)15-6-5-12(2)13(3)11-15/h5-6,11,14H,4,7-10H2,1-3H3 |
InChIキー |
NECKYNQVUKQFAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
正規SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
溶解性 |
4.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)



![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)


![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)

